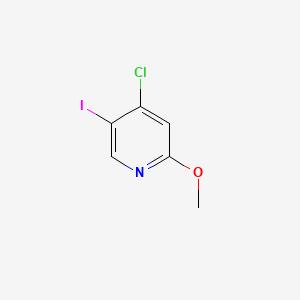

4-Chloro-5-iodo-2-methoxypyridine

Description

BenchChem offers high-quality 4-Chloro-5-iodo-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHKCEXIINJBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5-iodo-2-methoxypyridine molecular weight

An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

4-Chloro-5-iodo-2-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry and organic synthesis. Its unique trifunctional nature, characterized by the presence of a methoxy group, a chlorine atom, and an iodine atom on the pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these substituents provides multiple reactive sites, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 4-chloro-5-iodo-2-methoxypyridine, with a particular focus on its role in the development of novel therapeutic agents.

The pyridine core is a ubiquitous motif in a vast number of approved drugs and biologically active compounds.[1] The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, are of significant interest due to their utility in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-5-iodo-2-methoxypyridine is crucial for its appropriate handling, storage, and application in synthetic protocols. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅ClINO |

| Molecular Weight | 269.47 g/mol |

| CAS Number | 1261488-16-7 |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |

Synthesis of 4-Chloro-5-iodo-2-methoxypyridine

The synthesis of 4-chloro-5-iodo-2-methoxypyridine can be achieved through a variety of synthetic routes, often involving the sequential introduction of the desired substituents onto a pyridine or pyridinone precursor. A plausible and efficient method involves the direct iodination of a suitable chloromethoxypyridine precursor. This electrophilic aromatic substitution is a well-established transformation in heterocyclic chemistry.

Proposed Synthetic Workflow

A likely synthetic pathway to 4-chloro-5-iodo-2-methoxypyridine commences with the commercially available 2-methoxy-4-chloropyridine. The subsequent iodination at the C5 position can be accomplished using an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane.

Caption: Proposed synthetic workflow for 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-methoxy-4-chloropyridine (1.0 equivalent) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-chloro-5-iodo-2-methoxypyridine.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of 4-chloro-5-iodo-2-methoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) compared to the more robust carbon-chlorine bond. This disparity in reactivity allows for highly regioselective cross-coupling reactions, where the iodine atom at the C5 position can be selectively functionalized while leaving the chlorine atom at the C4 position intact for subsequent transformations.

This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the controlled and efficient construction of complex, multi-substituted pyridine derivatives.

Regioselective Cross-Coupling Reactions

A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the C5 position of 4-chloro-5-iodo-2-methoxypyridine. These include, but are not limited to:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Stille Coupling: Reaction with organostannanes.

Caption: Regioselective cross-coupling at the C5 position of the pyridine ring.

Role in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, with a significant number of pharmaceuticals containing this heterocyclic core.[1] The introduction of chlorine atoms into drug candidates is a common strategy to enhance their metabolic stability, binding affinity, and overall therapeutic efficacy.[5] 4-Chloro-5-iodo-2-methoxypyridine serves as an excellent starting material for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The ability to selectively functionalize the C5 and C4 positions allows for the systematic exploration of the chemical space around the pyridine core, which is critical for establishing structure-activity relationships (SAR). For instance, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the substituents introduced at the C5 and C4 positions can be tailored to interact with specific residues in the target protein's binding site.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts of these protons will be influenced by the electronic effects of the substituents. An additional singlet would be observed for the methoxy group protons, typically in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms directly attached to the halogens and the oxygen atom will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety Information

As with any chemical reagent, 4-chloro-5-iodo-2-methoxypyridine should be handled with appropriate safety precautions in a laboratory setting. While a specific material safety data sheet (MSDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][6][7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][8]

-

In case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

-

Fire Hazards: While the flammability of this specific compound is not documented, many organic compounds are flammable. Keep away from heat, sparks, and open flames.[6][7][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

American Water Chemicals, Inc. (n.d.). Molar Mass Calculator - Molecular Weight Calculator. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Regioselective Coupling Reactions of 2,4-Diaminopyridine Derivatives with Aryl Halides: The Synthesis of Elaborated Pyridines. Retrieved from [Link]

- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7.

-

Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.

-

White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

YouTube. (2018, March 12). How To Calculate Molecular Weight and Molar Mass!. Retrieved from [Link]

Sources

- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. lobachemie.com [lobachemie.com]

- 8. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-iodo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifunctional structure serves as a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-5-iodo-2-methoxypyridine, alongside standardized methodologies for the experimental determination of these characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous approved drugs. The strategic placement of various substituents, such as halogens and methoxy groups, can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1] The chloro and methoxy groups, in particular, can significantly impact intermolecular interactions within protein binding pockets and affect a compound's metabolic stability and physicochemical properties.[2]

4-Chloro-5-iodo-2-methoxypyridine, with its distinct substitution pattern, presents multiple reactive sites. The iodo and chloro substituents are particularly amenable to various cross-coupling reactions, providing a gateway to constructing diverse chemical libraries for hit-to-lead optimization in drug discovery programs. A precise knowledge of its physical properties is the foundational starting point for any synthetic or analytical endeavor involving this compound.

Core Physicochemical Properties

A summary of the core physicochemical properties of 4-Chloro-5-iodo-2-methoxypyridine is presented below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting and boiling points, are not yet widely reported in the public domain and warrant experimental determination.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-5-iodo-2-methoxypyridine | - |

| CAS Number | 1261488-16-7 | [3] |

| Molecular Formula | C₆H₅ClINO | [3] |

| Molecular Weight | 269.47 g/mol | [3] |

| Appearance | Not explicitly reported; likely a solid | Inferred from storage conditions |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Not explicitly reported; likely soluble in common organic solvents | Inferred from related compounds |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [3] |

Structural Elucidation and Characterization Workflow

The definitive identification and purity assessment of 4-Chloro-5-iodo-2-methoxypyridine rely on a suite of spectroscopic and chromatographic techniques. The following workflow represents a standard, self-validating system for the comprehensive characterization of this compound.

Caption: A typical experimental workflow for the synthesis, purification, and characterization of 4-Chloro-5-iodo-2-methoxypyridine.

Experimental Methodologies for Physical Property Determination

The following section details the standard experimental protocols for determining the key physical properties of 4-Chloro-5-iodo-2-methoxypyridine.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and phase transition behavior of a solid material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-5-iodo-2-methoxypyridine into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the expected melting point.

-

Maintain an inert atmosphere by purging with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-iodo-2-methoxypyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum using a standard pulse program.

-

The expected spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns consistent with the substituted pyridine ring.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

-

Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling constants to confirm the molecular structure.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the precise molecular weight of the compound, confirming its elemental composition.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+) or a protonated molecule ([M+H]+), confirming the molecular weight of 269.47 g/mol . The isotopic pattern, particularly due to the presence of chlorine, should also be consistent with the molecular formula.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust chromatographic technique used to separate, identify, and quantify each component in a mixture, thereby providing a precise measure of the purity of the compound.

Step-by-Step Protocol:

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of 4-Chloro-5-iodo-2-methoxypyridine of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid.

-

-

Chromatographic Conditions:

-

Use a suitable stationary phase, such as a C18 column.

-

Develop a gradient or isocratic elution method to achieve good separation.

-

Set the detector wavelength (e.g., using a UV-Vis detector) to a value where the compound has strong absorbance.

-

-

Analysis: Inject a small volume of the sample solution and record the chromatogram.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solubility Profile

-

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the substituted pyridine ring.

-

Organic Solvent Solubility: Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol, which is typical for such heterocyclic compounds.

A definitive solubility profile would require experimental determination, which can be performed by methods such as the shake-flask method followed by quantification of the dissolved compound.

Safety and Handling

Based on the GHS hazard statements provided for 4-Chloro-5-iodo-2-methoxypyridine, the following precautions should be observed:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Practices:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dark, and dry place, as recommended.[3]

Conclusion

4-Chloro-5-iodo-2-methoxypyridine is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical data and presented a framework for its comprehensive experimental characterization. Adherence to the described methodologies will ensure the quality and integrity of this compound in research and development settings, ultimately facilitating its successful application in the synthesis of novel molecules with therapeutic potential.

References

-

Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[Link]

Sources

The Strategic Synthesis of 4-Chloro-5-iodo-2-methoxypyridine: A Technical Guide for Advanced Chemical Research

Introduction: The Versatility of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Among the vast landscape of substituted pyridines, 4-chloro-5-iodo-2-methoxypyridine stands out as a highly valuable, trifunctionalized building block. The presence of a chloro, iodo, and methoxy group on the same pyridine core offers a rich platform for a diverse array of chemical transformations, making it a sought-after intermediate in the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth exploration of two robust synthetic pathways for the preparation of 4-chloro-5-iodo-2-methoxypyridine, offering practical, field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of the target molecule and its intermediates is crucial for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4-Chloro-5-iodo-2-methoxypyridine and Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Chloro-2-methoxypyridine | C₆H₆ClNO | 143.57 | Colorless to light yellow liquid | 72141-44-7 |

| 4-Chloro-5-nitro-2-methoxypyridine | C₆H₅ClN₂O₃ | 188.57 | Yellow solid | Not available |

| 5-Amino-4-chloro-2-methoxypyridine | C₆H₇ClN₂O | 158.59 | Off-white to light brown solid | Not available |

| 4-Chloro-5-iodo-2-methoxypyridine | C₆H₅ClINO | 269.47 | Off-white to yellow solid | 1261488-16-7 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Note: The following NMR data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended.

| Compound | ¹H NMR | ¹³C NMR |

| 4-Chloro-2-methoxypyridine | ~8.0 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.7 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃) | ~164 (C-2), ~150 (C-6), ~145 (C-4), ~118 (C-5), ~108 (C-3), ~54 (OCH₃) |

| 4-Chloro-5-nitro-2-methoxypyridine | ~8.5 (s, 1H, H-6), ~7.0 (s, 1H, H-3), ~4.0 (s, 3H, OCH₃) | ~162 (C-2), ~152 (C-6), ~148 (C-4), ~135 (C-5), ~110 (C-3), ~55 (OCH₃) |

| 5-Amino-4-chloro-2-methoxypyridine | ~7.6 (s, 1H, H-6), ~6.5 (s, 1H, H-3), ~4.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | ~160 (C-2), ~140 (C-6), ~138 (C-4), ~130 (C-5), ~105 (C-3), ~53 (OCH₃) |

| 4-Chloro-5-iodo-2-methoxypyridine | ~8.2 (s, 1H, H-6), ~7.1 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃) | ~163 (C-2), ~155 (C-6), ~147 (C-4), ~112 (C-3), ~85 (C-5), ~54 (OCH₃) |

Synthesis of the Starting Material: 4-Chloro-2-methoxypyridine

A reliable synthesis of the starting material is paramount. 4-Chloro-2-methoxypyridine can be efficiently prepared from the commercially available 2,4-dichloropyridine via a nucleophilic aromatic substitution reaction.

Caption: Synthesis of 4-Chloro-2-methoxypyridine.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxypyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous methanol.

-

Addition of Sodium Methoxide: To the stirred solution, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure 4-chloro-2-methoxypyridine.

Synthetic Pathway 1: Direct Iodination of 4-Chloro-2-methoxypyridine

This pathway represents the most straightforward approach, relying on the directing effects of the substituents on the pyridine ring to achieve the desired regioselectivity. The methoxy group at the 2-position is an ortho-para director, while the chloro group at the 4-position is a deactivating ortho-para director. Electrophilic attack is therefore sterically and electronically favored at the C5 position.

Caption: Direct Iodination Pathway.

Experimental Protocol: Direct Iodination

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 4-chloro-2-methoxypyridine (1.0 eq) in a suitable solvent such as sulfuric acid or acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C. Alternatively, a mixture of iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) can be used.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted iodine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-5-iodo-2-methoxypyridine.

Synthetic Pathway 2: A Multi-step Approach via Sandmeyer Reaction

This pathway offers a more controlled, albeit longer, route to the target molecule. It involves the introduction of a nitro group, which is then reduced to an amine, followed by a Sandmeyer reaction to install the iodo substituent. This method is particularly useful if the direct iodination lacks the desired regioselectivity or gives difficult-to-separate isomers.

Caption: Multi-step Synthesis via Sandmeyer Reaction.

Step 1: Nitration of 4-Chloro-2-methoxypyridine

The nitration of the pyridine ring is a classic electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is typically employed.[3]

-

Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add 4-chloro-2-methoxypyridine (1.0 eq) to the cold sulfuric acid with stirring.

-

Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is ~7.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 4-chloro-5-nitro-2-methoxypyridine.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved using various reagents, with iron in acidic medium or tin(II) chloride being common and effective choices.[4]

-

Reaction Setup: In a round-bottom flask, suspend 4-chloro-5-nitro-2-methoxypyridine (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reducing Agent: Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Add water and basify with an aqueous solution of sodium carbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-4-chloro-2-methoxypyridine.

Step 3: Sandmeyer Iodination

The final step involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.[5][6]

-

Diazotization: In a beaker, dissolve 5-amino-4-chloro-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-5-iodo-2-methoxypyridine.

Conclusion: A Versatile Intermediate for Future Discovery

This in-depth technical guide has detailed two reliable and robust synthetic pathways for the preparation of 4-chloro-5-iodo-2-methoxypyridine. The direct iodination route offers a more concise approach, while the multi-step Sandmeyer reaction pathway provides greater control over regioselectivity. The choice of pathway will depend on the specific requirements of the research, including scale, available resources, and desired purity. The protocols provided herein are designed to be self-validating and are grounded in established chemical principles. By providing a comprehensive understanding of the synthesis of this key intermediate, this guide aims to empower researchers and drug development professionals to accelerate the discovery of novel and impactful therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

- Google Patents. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5028. Retrieved from [Link]

Sources

- 1. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 2. chemconnections.org [chemconnections.org]

- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 4. preprints.org [preprints.org]

- 5. 4-Chloro-2-methoxypyridine | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine: A Key Building Block for Pharmaceutical Innovation

For Immediate Release

This guide provides a comprehensive technical overview of 4-Chloro-5-iodo-2-methoxypyridine, a crucial building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, physicochemical properties, and its strategic application in medicinal chemistry, underpinned by its unique structural attributes that allow for selective chemical modifications.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by its IUPAC name, 4-Chloro-5-iodo-2-methoxypyridine . This nomenclature precisely describes the substitution pattern on the pyridine ring, which is essential for differentiating it from its isomers.

Synonyms: While the IUPAC name is the standard identifier, the compound may be referred to by variations in ordering or punctuation in different contexts. However, for clarity and precision in scientific communication, the systematic IUPAC name is strongly recommended.

CAS Number: The unique Chemical Abstracts Service (CAS) registry number for 4-Chloro-5-iodo-2-methoxypyridine is 1261488-16-7 . This number serves as a universal identifier across chemical databases and supplier catalogs.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClINO | [1] |

| Molecular Weight | 269.47 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Safety Information: 4-Chloro-5-iodo-2-methoxypyridine is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[1]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area, are essential when handling this compound[2]. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Strategic Importance in Medicinal Chemistry

The synthetic utility of 4-Chloro-5-iodo-2-methoxypyridine in drug discovery stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and therefore more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This disparity allows for highly regioselective modifications of the pyridine core.

This strategic handle enables medicinal chemists to introduce molecular diversity at the 5-position of the pyridine ring through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while retaining the chlorine atom at the 4-position for subsequent transformations. This stepwise functionalization is a powerful tool for the construction of complex molecular architectures and the generation of compound libraries for lead optimization in drug discovery programs. Halogenated pyridines, in general, are valuable scaffolds in the development of novel therapeutic agents[3].

Synthesis of 4-Chloro-5-iodo-2-methoxypyridine

Illustrative Experimental Protocol (Hypothetical):

Disclaimer: This is a generalized, hypothetical protocol and must be adapted and optimized by a qualified synthetic chemist.

Objective: To synthesize 4-Chloro-5-iodo-2-methoxypyridine via electrophilic iodination.

Materials:

-

4-Chloro-2-methoxypyridine (starting material)

-

N-Iodosuccinimide (NIS) (iodinating agent)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Chloro-2-methoxypyridine (1.0 equivalent) in the chosen anhydrous solvent.

-

To the stirred solution, add N-Iodosuccinimide (1.0 - 1.2 equivalents) portion-wise at room temperature. The reaction may be cooled in an ice bath to control any exotherm.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Chloro-5-iodo-2-methoxypyridine.

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5-iodo-2-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, commercial availability, synthesis, and, most importantly, its application in the synthesis of complex molecules for drug discovery, with a focus on practical, field-proven insights.

Introduction to 4-Chloro-5-iodo-2-methoxypyridine: A Versatile Scaffold

4-Chloro-5-iodo-2-methoxypyridine is a strategically substituted pyridine ring, a common motif in a vast array of pharmaceuticals. Its utility stems from the orthogonal reactivity of its two halogen substituents, the chloro and iodo groups, which allows for selective, stepwise functionalization. This trifunctional nature, combined with the electronic influence of the methoxy group, makes it a valuable starting material for the synthesis of highly decorated pyridine cores, which are central to many kinase inhibitors and other therapeutic agents.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₅ClINO |

| Molecular Weight | 269.47 g/mol |

| CAS Number | 1261488-16-7 |

| Appearance | Typically a solid |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |

Commercial Availability

A number of chemical suppliers offer 4-Chloro-5-iodo-2-methoxypyridine, typically on a synthesis-on-demand basis or with limited stock. When sourcing this reagent, it is crucial to request a certificate of analysis (CoA) to verify purity and identity.

Table of Commercial Suppliers:

| Supplier | Purity/Specification | Availability | Analytical Data Provided |

| BLD Pharm | >95% | Inquire | NMR, HPLC, LC-MS, UPLC & more available[1] |

| SynHet | >95% or >99% | Synthesis on demand | LCMS or GCMS; other methods available on request[2] |

| Sigma-Aldrich | 95% | Inquire | Basic properties listed[3] |

Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.

Synthesis of 4-Chloro-5-iodo-2-methoxypyridine: A Plausible Route

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 2-methoxypyridine and involves a sequence of N-oxidation, nitration, chlorination, reduction of the nitro group, and finally, a Sandmeyer-type diazotization-iodination.

Caption: Proposed multi-step synthesis of 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Experimental Protocol (Analogous)

The following protocol is a detailed, step-by-step guide based on analogous transformations. Researchers should perform careful optimization and characterization at each step.

Step 1: N-Oxidation of 2-Methoxypyridine

-

Rationale: The N-oxide is formed to activate the pyridine ring for electrophilic nitration at the 4-position.

-

Procedure:

-

Dissolve 2-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and then sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxypyridine-N-oxide.

-

Step 2: Nitration of 2-Methoxypyridine-N-oxide

-

Rationale: The N-oxide directs electrophilic substitution to the 4-position.

-

Procedure:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-methoxypyridine-N-oxide (1.0 eq).

-

Carefully warm the mixture to 80-90 °C and maintain for 2-4 hours.

-

Cool the reaction and pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 2-methoxy-4-nitropyridine-N-oxide.

-

Step 3: Chlorination of 2-Methoxy-4-nitropyridine-N-oxide

-

Rationale: The N-oxide can be displaced by a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Procedure:

-

Gently reflux a mixture of 2-methoxy-4-nitropyridine-N-oxide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) for 1-2 hours.

-

Cool the mixture and carefully quench by pouring it onto ice.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield 4-chloro-2-methoxy-5-nitropyridine.

-

Step 4: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a precursor for the diazotization reaction.

-

Procedure:

-

Dissolve 4-chloro-2-methoxy-5-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

-

Add iron powder (excess) and heat the mixture to reflux for 2-4 hours.

-

Cool, filter through celite to remove the iron salts, and neutralize the filtrate.

-

Extract the product, dry the organic layer, and concentrate to give 4-chloro-5-amino-2-methoxypyridine.

-

Step 5: Diazotization and Iodination (Sandmeyer Reaction)

-

Rationale: The amino group is converted to a diazonium salt, which is then displaced by iodide.

-

Procedure:

-

Dissolve 4-chloro-5-amino-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench with sodium thiosulfate solution, extract the product, dry, and purify by column chromatography to obtain 4-Chloro-5-iodo-2-methoxypyridine.

-

Analytical Characterization

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-6 |

| ~7.0 | s | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

Note: These are predicted values and may differ from experimental results. It is highly recommended to obtain experimental data for full characterization.

Other Expected Analytical Data:

-

¹³C NMR: Expect signals for the two aromatic CH carbons, three quaternary carbons (C-Cl, C-I, C-OCH₃), and the methoxy carbon.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z ≈ 269, along with a characteristic isotope pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Expect characteristic peaks for C-O-C stretching (ether), C=C and C=N stretching (aromatic ring), and C-H stretching.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The true value of 4-Chloro-5-iodo-2-methoxypyridine lies in its utility as a versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its application.

Orthogonal Reactivity in Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This allows for selective functionalization at the 5-position, leaving the 4-chloro group available for subsequent transformations.

Caption: Stepwise functionalization of 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] The following is a representative protocol for the coupling of 4-Chloro-5-iodo-2-methoxypyridine with a terminal alkyne.

Materials:

-

4-Chloro-5-iodo-2-methoxypyridine (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine, excess)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-5-iodo-2-methoxypyridine, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the metal catalysts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-4-chloro-2-methoxypyridine.

Detailed Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7][8][9] The following is a representative protocol.

Materials:

-

4-Chloro-5-iodo-2-methoxypyridine (1.0 eq)

-

Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., dioxane/water or DME/water)

Procedure:

-

To a reaction vessel, add 4-Chloro-5-iodo-2-methoxypyridine, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 5-aryl-4-chloro-2-methoxypyridine.

Safety and Handling

4-Chloro-5-iodo-2-methoxypyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-Chloro-5-iodo-2-methoxypyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its key strength lies in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization of the pyridine core. This guide has provided a comprehensive overview of its properties, commercial availability, a plausible synthetic route, and detailed protocols for its application in key cross-coupling reactions. By leveraging the unique reactivity of this compound, researchers can efficiently access novel and complex molecular architectures in their quest for new therapeutic agents.

References

- Ashimori, A., et al. (1990). Studies on antiulcer agents. I. Synthesis and antiulcer activities of 2-substituted-4-acylaminopyridine N-oxides. Chemical and Pharmaceutical Bulletin, 38(9), 2446-2458.

- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876.

- Fodale, V., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1153.

- Gildner, P. G., & Colacot, T. J. (2015). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Organometallics, 34(20), 4941-4946.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Chen, Y., et al. (2024).

- Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Sonogashira Coupling of Aryl Bromides. Organic Letters, 4(2), 269-272.

- Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

- 1. 1261488-16-7|4-Chloro-5-iodo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-iodo-4-methoxypyridine [synhet.com]

- 3. 4-Chloro-4'-methoxychalcone | C16H13ClO2 | CID 5302715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

The Strategic Role of 4-Chloro-5-iodo-2-methoxypyridine in Complex Molecule Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Heterocyclic Intermediate

For researchers, scientists, and professionals in drug development, the identification and effective utilization of versatile chemical intermediates are paramount to the successful synthesis of novel therapeutic agents. This guide delves into the core utility of 4-chloro-5-iodo-2-methoxypyridine (CAS 1261488-16-7), a strategically substituted pyridine derivative that serves as a powerful building block in modern organic synthesis. Its unique trifunctional nature, featuring chloro, iodo, and methoxy groups on a pyridine core, offers a rich platform for a variety of selective chemical transformations. This document aims to provide not just a list of reactions, but a deeper understanding of the causality behind its synthetic applications, empowering chemists to leverage its full potential in their research endeavors.

Physicochemical Properties and Structural Rationale

A comprehensive understanding of a molecule's properties is the bedrock of its effective application. The strategic placement of substituents in 4-chloro-5-iodo-2-methoxypyridine dictates its reactivity and utility.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClINO | [1] |

| Molecular Weight | 269.47 g/mol | [1] |

| Appearance | Powder | [1] |

| CAS Number | 1261488-16-7 | [1] |

| Storage Conditions | Room Temperature, protect from light | [1] |

The key to this molecule's utility lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 5-position the primary site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This inherent regioselectivity is a cornerstone of its strategic application. The electron-donating methoxy group at the 2-position and the electron-withdrawing chloro group at the 4-position further modulate the electronic properties of the pyridine ring, influencing its reactivity in various transformations.

Caption: Molecular structure of 4-chloro-5-iodo-2-methoxypyridine.

Synthesis of the Intermediate: A Plausible and Efficient Route

While commercially available, understanding the synthesis of 4-chloro-5-iodo-2-methoxypyridine provides valuable insights into its chemistry and potential impurities. A logical and efficient two-step approach starts from the readily available 2,4-dichloropyridine.

Step 1: Regioselective Methoxylation

The first step involves the selective substitution of one chlorine atom with a methoxy group. The C2 position of 2,4-dichloropyridine is more susceptible to nucleophilic attack than the C4 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C2 can be delocalized onto the electronegative nitrogen atom, a stabilizing effect not possible with C4 attack.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the strategic functionalization of 4-chloro-5-iodo-2-methoxypyridine. This dihalogenated pyridine is a valuable building block in medicinal chemistry, offering a platform for sequential, site-selective C-C bond formations. Understanding the principles that govern this selectivity is paramount for the efficient synthesis of complex molecular architectures. This document moves beyond a simple recitation of steps to explain the fundamental causality behind protocol choices, ensuring a robust and reproducible methodology.

The Strategic Imperative: Why 4-Chloro-5-iodo-2-methoxypyridine?

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The ability to selectively introduce different aryl or alkyl groups onto a pyridine core is a powerful tool in drug discovery for exploring structure-activity relationships (SAR). The substrate, 4-chloro-5-iodo-2-methoxypyridine, is designed for such a strategy. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a chemoselective Suzuki-Miyaura coupling at the more labile C-I position, leaving the C-Cl bond intact for subsequent transformations.

The general reaction scheme is as follows:

Figure 1: Chemoselective Suzuki-Miyaura coupling at the C-I position.

This selectivity is rooted in the bond dissociation energies and the mechanism of the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond. The established reactivity order for aryl halides is I > OTf > Br > Cl.[1]

The Engine of Transformation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The Catalytic Cycle Explained:

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-halogen bond of the electrophile (4-chloro-5-iodo-2-methoxypyridine). This is typically the rate-determining step.[1] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex.

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium.[4][5]

-

Reductive Elimination: The final step involves the elimination of the newly coupled product from the palladium center. The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Mechanism

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Scientist's Guide

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like 4-chloro-5-iodo-2-methoxypyridine, which contains a potentially coordinating nitrogen atom, careful optimization is crucial to avoid catalyst inhibition and achieve high yields.[6]

Table 1: Key Reaction Parameters and Rationale

| Parameter | Recommended Choices | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts (e.g., Buchwald G3 precatalysts).[6] | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) but require in-situ reduction.[7] Precatalysts offer better stability, handling, and more reliable generation of the active Pd(0) species, which can be critical for challenging substrates.[8] |

| Ligand | Buchwald Ligands: SPhos, XPhos. Bidentate Phosphines: dppf. N-Heterocyclic Carbenes (NHCs): IPr, SIPr.[8][9] | Ligand choice is paramount. Electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos) are often excellent for heteroaryl couplings as they promote the rate-limiting oxidative addition and subsequent reductive elimination.[8][10] They can also prevent catalyst deactivation by the pyridine nitrogen.[10] Bidentate ligands like dppf are also effective.[11] |

| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃. Organic: None typically required. | A base is essential to activate the boronic acid for transmetalation.[3] K₃PO₄ is a moderately strong base often effective in anhydrous conditions, which can be beneficial if protodeboronation (hydrolysis of the boronic acid) is a concern.[8] Aqueous K₂CO₃ is a common and effective choice for many systems.[8] |

| Solvent | 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, 2-MeTHF, often with a small amount of water.[8] | The solvent must solubilize the reactants and catalyst. Aprotic polar solvents are standard.[12] The addition of water is often necessary for the catalytic cycle, particularly when using inorganic bases, and can accelerate the breakdown of palladium acetate trimers to the active monomeric form.[7] |

| Boron Reagent | Arylboronic acids or Arylboronic acid pinacol esters (Ar-BPin). | Boronic acids are the most common coupling partners. Pinacol esters offer enhanced stability, which can be advantageous for minimizing protodeboronation, a common side reaction.[8] |

| Temperature | 60-110 °C | The reaction temperature needs to be sufficient to drive the catalytic cycle, especially the oxidative addition step. Microwave irradiation can sometimes be used to accelerate the reaction, but initial optimization should be done with conventional heating. |

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-chloro-5-iodo-2-methoxypyridine with a generic arylboronic acid.

Materials and Reagents:

-

4-Chloro-5-iodo-2-methoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Schlenk tube or microwave vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-chloro-5-iodo-2-methoxypyridine (e.g., 1.0 mmol, 269.5 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of homocoupling byproducts.[8]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to use.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.[13]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[14]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 4-chloro-2-methoxy-5-arylpyridine.[14]

-

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol includes checkpoints and anticipates potential issues. The following insights will help ensure reliable and reproducible results.

Visualizing the Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Common Issues and Solutions:

-

Low or No Conversion:

-

Cause: Inefficient generation of the active Pd(0) catalyst or catalyst deactivation.

-

Solution: Ensure a rigorously oxygen-free environment by properly degassing solvents and using a robust inert gas technique.[8] Consider switching to a more stable and active precatalyst system (e.g., a Buchwald G3 precatalyst). Increase temperature or reaction time.[8]

-

-

Protodeboronation:

-

Cause: Hydrolysis of the boronic acid starting material, replacing it with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[6]

-

Solution: Use anhydrous conditions with a base like K₃PO₄.[8] Alternatively, use a more stable boronic acid derivative, such as a pinacol ester (BPin).[8] Using a slight excess (1.2-1.5 equiv) of the boron reagent can also help drive the desired reaction to completion.

-

-

Homocoupling:

-

Cause: Coupling of two boronic acid molecules (R-R) or two aryl halide molecules (Ar-Ar). The former is often promoted by the presence of oxygen.

-

Solution: Rigorous degassing of the reaction mixture is critical.[8] Adjusting the ligand-to-palladium ratio can sometimes mitigate this side reaction.

-

-

Difficulty with Purification:

-

Cause: Residual palladium catalyst or boron-containing byproducts.

-

Solution: An aqueous wash during work-up can help remove inorganic salts and some boron species. If palladium residues are problematic, filtering the crude product through a plug of Celite® or silica, or using a metal scavenger, can be effective.

-

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

St. John, A. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9465-9474. Retrieved from [Link]

-

Bruno, P. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Retrieved from [Link]

-

Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3058. Retrieved from [Link]

-

Bagley, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6644-6655. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2341-2356. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

-

ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

-

Perez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 130(42), 13959-13968. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

Thompson, L. A., & Ellman, J. A. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Organic Letters, 4(6), 933-936. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

-

St. John, A. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9465-9474. Retrieved from [Link]

-

Al-dujaili, A. H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(1), 1-10. Retrieved from [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2234-2244. Retrieved from [Link]

-

Lundgren, R. J., et al. (2010). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 12(6), 1312-1315. Retrieved from [Link]

-

Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. reddit.com [reddit.com]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Strategic Derivatization of 4-Chloro-5-iodo-2-methoxypyridine for Structure-Activity Relationship (SAR) Studies

Abstract: The 4-chloro-5-iodo-2-methoxypyridine scaffold is a highly valuable building block in medicinal chemistry, offering two distinct and orthogonally reactive halogenated positions. This unique arrangement allows for selective, sequential functionalization, enabling the rapid generation of diverse compound libraries essential for robust Structure-Activity Relationship (SAR) studies. This document provides a comprehensive guide to the strategic derivatization of this scaffold, detailing field-proven protocols for key cross-coupling and substitution reactions. We delve into the causality behind experimental choices, offering insights to empower researchers in drug discovery and development.

The Strategic Value of 4-Chloro-5-iodo-2-methoxypyridine in SAR